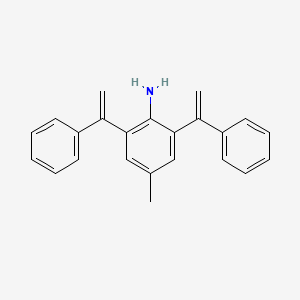
4-Methyl-2,6-bis(1-phenylvinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-bis(1-phenylvinyl)aniline is an organic compound with the molecular formula C23H21N. It is a derivative of aniline, characterized by the presence of two phenylvinyl groups attached to the 2 and 6 positions of the benzene ring, and a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(1-phenylvinyl)aniline typically involves the reaction of 4-methylaniline with styrene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-methylaniline reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Methyl-2,6-bis(1-phenylvinyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions and forming complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6-diphenylaniline: Similar structure but lacks the vinyl groups.
2,6-Diphenyl-4-methylaniline: Similar structure but with different substitution pattern.
4-Methyl-2,6-bis(phenylethynyl)aniline: Similar structure but with ethynyl groups instead of vinyl groups.
Uniqueness
4-Methyl-2,6-bis(1-phenylvinyl)aniline is unique due to the presence of both phenylvinyl groups and a methyl group on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C23H21N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis(1-phenylethenyl)aniline |
InChI |
InChI=1S/C23H21N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15H,2-3,24H2,1H3 |
InChI Key |
ABOQIONYESZBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=C)C2=CC=CC=C2)N)C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















